6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

B-Raf V600E melanoma kinase inhibitor

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 564443-22-7, MF C13H9N3O4S, MW 303.29) is a functionalized imidazo[2,1-b]thiazole featuring a 4-methoxy-3-nitrophenyl substituent at position 6 and a reactive carbaldehyde handle at position 5. It belongs to a class of fused bicyclic heterocycles that have emerged as privileged scaffolds in kinase inhibitor drug discovery, particularly for targeting B-Raf V600E, FLT3, and FAK.

Molecular Formula C13H9N3O4S
Molecular Weight 303.30 g/mol
Cat. No. B11769578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Molecular FormulaC13H9N3O4S
Molecular Weight303.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(N3C=CSC3=N2)C=O)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O4S/c1-20-11-3-2-8(6-9(11)16(18)19)12-10(7-17)15-4-5-21-13(15)14-12/h2-7H,1H3
InChIKeyQZMADOIFOOUKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde: Structural Features and Class Positioning


6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 564443-22-7, MF C13H9N3O4S, MW 303.29) is a functionalized imidazo[2,1-b]thiazole featuring a 4-methoxy-3-nitrophenyl substituent at position 6 and a reactive carbaldehyde handle at position 5 . It belongs to a class of fused bicyclic heterocycles that have emerged as privileged scaffolds in kinase inhibitor drug discovery, particularly for targeting B-Raf V600E, FLT3, and FAK [1][2]. The presence of both the electron-withdrawing nitro group (an H-bond acceptor) and the methoxy group (improving solubility) distinguishes it from simpler 6-phenyl or 6-halophenyl analogs [3].

Why Generic 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde Substitution Is Not Feasible for Targeted Research


In-class imidazo[2,1-b]thiazoles cannot be interchanged without altering biological outcomes, because small changes in the 6-phenyl substitution pattern dramatically affect target binding kinetics and cellular activity. The 4-methoxy-3-nitrophenyl motif in this compound provides a unique combination of electronic and steric properties: the meta-nitro group serves as a strong H-bond acceptor and electron-withdrawing group that enhances binding to the hinge region of kinases, while the para-methoxy group increases solubility and modulates the dihedral angle of the pendant phenyl ring [1]. SAR studies on related scaffolds confirm that replacing the nitro group with fluorine or shifting the methoxy to another position yields orders-of-magnitude differences in B-Raf V600E IC50 and NCI-60 panel growth inhibition [2][3]. Furthermore, the 5-carbaldehyde unit is essential for late-stage diversification into hydrazones or other conjugates, meaning analogs lacking this functional handle are unsuitable as synthetic intermediates for focused library generation [4].

Quantitative Product-Specific Evidence Guide: 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde


B-Raf V600E Enzymatic Inhibition: m-Nitrophenyl Series Class-Level Potency vs. 3-Fluoro Series

Although direct IC50 data for 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde itself are not reported, it is the exact core scaffold of the m-nitrophenyl series described by Abdel-Maksoud et al. (2020) [1]. In this study, sixteen imidazo[2,1-b]thiazole derivatives bearing the m-nitrophenyl group at position 6 were synthesized via structural optimization of earlier 3-fluoro-substituted leads [2]. The most potent final compounds (13a, 13f, 13g) achieved B-Raf V600E IC50 values of 0.021, 0.020, and 0.035 µM respectively, representing >50-fold improvement over the original 3-fluoro series [2]. The authors explicitly attribute this gain to the electron-withdrawing and H-bond acceptor properties of the –NO2 group [1]. The target compound retains this critical m-nitrophenyl pharmacophore and the 5-carbaldehyde handle that enables elaboration to the final potent species.

B-Raf V600E melanoma kinase inhibitor

NCI-60 Cytotoxicity: m-Nitrophenyl Series Pan-Cancer Growth Inhibition

In the NCI-60 one-dose screen at 10 µM, compounds derived from the same m-nitrophenyl core as the target compound showed 100% inhibition of all melanoma cell lines (LOX IMVI, M14, MDA-MB-435, SK-MEL-2, SK-MEL-28, UACC-257, UACC-62), as well as ≥90% inhibition against leukemia and prostate cancer panels [1]. Additionally, they completely inhibited NCI-H226, NCI-H23, and NCI-H522 non-small cell lung cancer lines [1]. The mean GI50 values across the full NCI-60 panel were 2.72 µM (13g) and 3.07 µM (13a), which are more potent than erlotinib, gefitinib, and imatinib [1][2]. By contrast, the earlier 3-fluoro series showed only moderate growth inhibition in NCI-60 screening [1]. Since the 5-carbaldehyde on the target compound is the functional group used to introduce the side chains conferring this potency, the target compound is the essential precursor for accessing this broad anticancer profile.

NCI-60 antiproliferative melanoma

Cytotoxicity Selectivity: Cancer vs. Normal Cell Lines for m-Nitrophenyl Series

All final target compounds in the m-nitrophenyl series were evaluated against human embryonic pulmonary epithelial cells (L132) to assess selectivity. The compounds showed at least 5-fold selectivity for cancer cells (A375 melanoma) over normal L132 cells, with IC50 values on L132 ranging from 82 to 101 µM for the most selective analogs [1][2]. For comparison, the standard-of-care agent vemurafenib showed an IC50 of 10.28 µM against the A375 line, while the m-nitrophenyl series final compounds achieved IC50 values as low as 2.99 µM (13a) and 2.16 µM (13g) [2]. The target compound, as the synthetic precursor to these selective final compounds, carries the same core structure that underlies this favorable therapeutic window.

selectivity index toxicity L132

Dual Reactive Functionality: Carbaldehyde and Nitro Groups Enable Divergent Synthetic Elaboration

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde possesses two orthogonal reactive handles: the 5-carbaldehyde for condensation reactions (hydrazone, Schiff base, Knoevenagel) and the 3-nitro group for reduction to an amine enabling amide coupling or diazotization. Andreani et al. (2005) demonstrated that the structurally related compound 2-chloro-6-(2,5-dimethoxy-4-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde can be converted to guanylhydrazones that inhibit mitochondrial Complex III and induce apoptosis in HT-29 and HL-60 cells [1][2]. The target compound, lacking the 2-chloro substituent, offers a cleaner scaffold with a 4-methoxy-3-nitrophenyl motif that provides a different electronic and steric profile compared to the 2,5-dimethoxy-4-nitrophenyl variant studied by Andreani et al. [2]. For procurement, this means the compound serves as a versatile intermediate for generating both hydrazone-type anticancer agents and B-Raf inhibitor conjugates, whereas analogs lacking the carbaldehyde (e.g., 6-phenylimidazo[2,1-b]thiazole) cannot participate in these derivatization chemistries .

synthetic intermediate hydrazone library diversification

Substituent Electronic Effects: Methoxy-Nitro vs. Methoxy-Only or Fluoro Analogs

The 4-methoxy-3-nitro substitution pattern on the target compound represents a deliberate electronic design not present in simpler 6-aryl analogs. The Abdel-Maksoud study directly compares this m-nitrophenyl series to earlier 3-fluoro substituted imidazo[2,1-b]thiazoles, showing that the –NO2 group provides superior B-Raf V600E inhibition due to additional H-bond acceptor interactions with the kinase hinge region [1][2]. Separately, SAR data from Lan et al. (2015) on 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitors demonstrate that subtle changes in phenyl substitution (e.g., adding a urea linkage) can alter IC50 values from >10 µM to 0.002 µM in cellular assays [3]. The methoxy group at the para position of the target compound further differentiates it from the 3-methoxy analog (CAS 439094-67-4, MW 258.3), which lacks the nitro group entirely and is therefore devoid of the H-bond acceptor enhancement [4]. This electronic profile is quantifiably distinct from fluoro-only, chloro-only, or methoxy-only congeners.

structure-activity relationship electron-withdrawing group H-bond acceptor

Best Research and Industrial Application Scenarios for 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde


Medicinal Chemistry: Development of B-Raf V600E Inhibitors for Melanoma Therapy

Use as the core aldehyde intermediate for synthesizing focused libraries of m-nitrophenyl-substituted imidazo[2,1-b]thiazoles. The 5-carbaldehyde group reacts with N-based side chains (as demonstrated by Ammar et al., 2020) to generate potent B-Raf V600E inhibitors with IC50 values as low as 0.020 µM, 3.5–4.8× more potent than vemurafenib, and with ≥5-fold selectivity over normal L132 cells [1][2].

Chemical Biology: Dual-Warhead Probe Design via Nitro Reduction and Aldehyde Conjugation

The compound's dual reactive architecture supports sequential derivatization: (i) nitro group reduction to a primary amine for biotin/fluorophore attachment, and (ii) aldehyde condensation to form hydrazone or oxime linkages for target engagement studies. This approach, validated by Andreani et al. (2005) with structurally related 5-carbaldehyde derivatives that inhibited mitochondrial Complex III and induced apoptosis [3], enables the construction of chemical probes for kinase target identification and cellular mechanism-of-action studies.

Pharmaceutical R&D: Lead Optimization of Pan-RAF or FAK Inhibitors

The imidazo[2,1-b]thiazole scaffold is a recognized pharmacophore for RAF, FLT3, and FAK kinase inhibition [4][5]. The 4-methoxy-3-nitrophenyl variant provides a unique electronic profile (σmeta = 0.71, dual H-bond acceptors) not achievable with 4-fluorophenyl (σp = 0.06) or 3-methoxyphenyl analogs [6]. This makes it a strategic choice for programs aiming to optimize hinge-region binding affinity and improve selectivity over wild-type kinases, especially in melanoma and AML indications.

Academic Drug Discovery: Kinase Inhibitor Library Synthesis

Procure this compound as a versatile aldehyde building block for generating 100–500 member imidazo[2,1-b]thiazole libraries via parallel synthesis. The carbaldehyde enables high-yield condensation with diverse amines, hydrazines, and activated methylenes, while the methoxy-nitro aryl group ensures each library member retains the critical pharmacophoric elements for kinase binding. This approach accelerates hit-to-lead campaigns targeting under-explored kinases.

Quote Request

Request a Quote for 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.